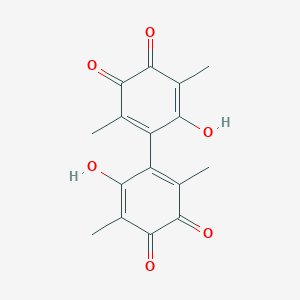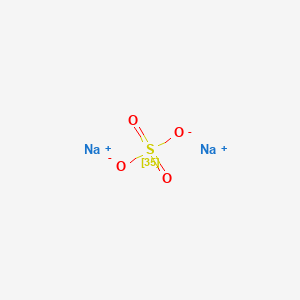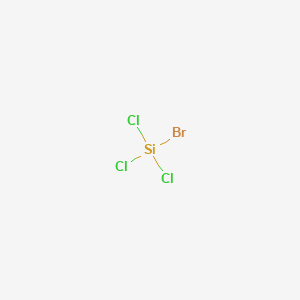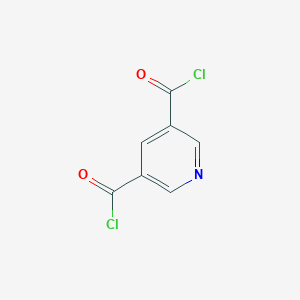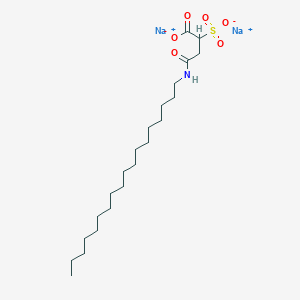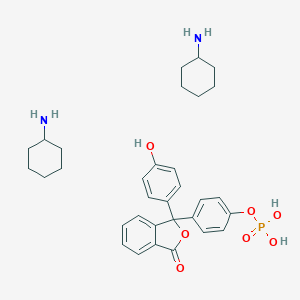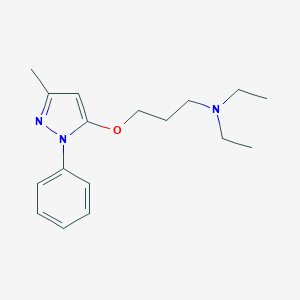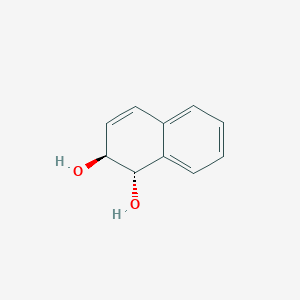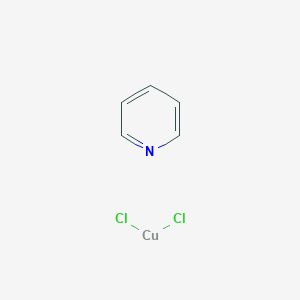
Copper, dichloro(pyridine)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper, dichloro(pyridine)- is a chemical compound that has been widely used in scientific research for its unique properties. It is a coordination complex of copper that has been synthesized through various methods.
Mecanismo De Acción
Copper, dichloro(pyridine)- acts as a Lewis acid and can coordinate with various ligands. It can also undergo redox reactions, making it useful in catalytic reactions. The exact mechanism of action is still being studied, but it is believed that the copper center plays a crucial role in the reactions.
Efectos Bioquímicos Y Fisiológicos
Copper, dichloro(pyridine)- has been shown to have antimicrobial properties. It has also been studied for its potential in cancer treatment due to its ability to induce apoptosis in cancer cells. However, further research is needed to fully understand its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using copper, dichloro(pyridine)- in lab experiments include its unique properties, such as its ability to act as a Lewis acid and its redox activity. However, its limitations include its potential toxicity and the need for careful handling.
Direcciones Futuras
There are several future directions for the use of copper, dichloro(pyridine)- in scientific research. One potential direction is the development of new catalysts for chemical reactions. Another direction is the study of its potential in the treatment of cancer and other diseases. Additionally, further research is needed to fully understand its biochemical and physiological effects and to determine its safety for use in various applications.
Conclusion:
In conclusion, copper, dichloro(pyridine)- is a coordination complex of copper that has been widely used in scientific research for its unique properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential in various applications.
Métodos De Síntesis
Copper, dichloro(pyridine)- can be synthesized through various methods, including the reaction of copper(II) chloride with pyridine in the presence of a reducing agent. The reaction can also be carried out using copper(II) acetate and pyridine in the presence of a reducing agent. The synthesis method is important to ensure the purity and quality of the compound.
Aplicaciones Científicas De Investigación
Copper, dichloro(pyridine)- has been widely used in scientific research for its unique properties. It has been used as a catalyst in various chemical reactions, including the oxidation of alcohols and the synthesis of heterocycles. It has also been used in the synthesis of nanoparticles and as a precursor for the synthesis of other copper complexes.
Propiedades
Número CAS |
14709-71-8 |
|---|---|
Nombre del producto |
Copper, dichloro(pyridine)- |
Fórmula molecular |
C5H5Cl2CuN |
Peso molecular |
213.55 g/mol |
Nombre IUPAC |
dichlorocopper;pyridine |
InChI |
InChI=1S/C5H5N.2ClH.Cu/c1-2-4-6-5-3-1;;;/h1-5H;2*1H;/q;;;+2/p-2 |
Clave InChI |
FFQVKVZLWLLFMS-UHFFFAOYSA-L |
SMILES |
C1=CC=NC=C1.Cl[Cu]Cl |
SMILES canónico |
C1=CC=NC=C1.Cl[Cu]Cl |
Otros números CAS |
14709-71-8 |
Sinónimos |
dichloro(pyridine)copper |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol](/img/structure/B81829.png)
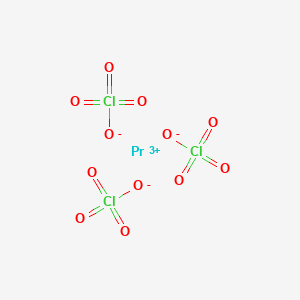
![Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]-](/img/structure/B81835.png)
![N,N'-[(Phenylmethylene)DI-4,1-phenylene]bis(acetamide)](/img/structure/B81836.png)
